molecular formula C14H16N2O4S B5355221 (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

(2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

Cat. No.: B5355221
M. Wt: 308.35 g/mol
InChI Key: OCAOASTZSQBHDR-SNAWJCMRSA-N
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Description

(2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a benzothiophene ring, a hydrazinyl group, and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of the benzothiophene ring. This can be achieved through cyclization reactions involving sulfur-containing precursors. The hydrazinyl group is then introduced through a reaction with hydrazine derivatives, followed by the addition of the oxobutenoic acid moiety under controlled conditions to ensure the correct configuration of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its hydrazinyl group could enable it to form covalent bonds with proteins or nucleic acids, making it a useful tool for probing biological systems.

Medicine

In medicine, (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure might impart desirable properties to the final products, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid exerts its effects likely involves interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the benzothiophene ring might interact with hydrophobic pockets in proteins, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar benzothiophene rings, such as 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene, share structural similarities but lack the hydrazinyl and oxobutenoic acid groups.

    Hydrazine derivatives: Compounds like phenylhydrazine contain the hydrazinyl group but differ in the rest of their structure.

    Oxobutenoic acid derivatives: Compounds such as 4-oxobut-2-enoic acid share the oxobutenoic acid moiety but lack the benzothiophene and hydrazinyl groups.

Uniqueness

The uniqueness of (2E)-4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid lies in its combination of these three distinct functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

(E)-4-[2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-8-2-3-9-10(7-21-11(9)6-8)14(20)16-15-12(17)4-5-13(18)19/h4-5,7-8H,2-3,6H2,1H3,(H,15,17)(H,16,20)(H,18,19)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAOASTZSQBHDR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC=C2C(=O)NNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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